2-(oxiran-2-yl)ethyl Benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxiran-2-yl)ethyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(9-4-2-1-3-5-9)13-7-6-10-8-14-10/h1-5,10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQMLEBNSBTRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCOC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Kinetic Studies of 2 Oxiran 2 Yl Ethyl Benzoate Ring Opening Reactions
Nucleophilic Attack Profiles on the Oxirane Ring of 2-(oxiran-2-yl)ethyl Benzoate (B1203000)
While specific kinetic and mechanistic studies on 2-(oxiran-2-yl)ethyl benzoate are not widely documented, its reactivity can be predicted based on the extensive research on other terminal and structurally related epoxides. As a terminal epoxide, nucleophilic attack is expected to be highly regioselective.
The reaction of epoxides with alcohols (alcoholysis) or water (hydrolysis) leads to the formation of β-hydroxy ethers or 1,2-diols, respectively. The regioselectivity of these reactions is dictated by the catalytic conditions.
Acid-Catalyzed: In the presence of an acid catalyst, hydrolysis of an unsymmetrical epoxide results in the nucleophilic water molecule attacking the more substituted carbon, following an SN1-like mechanism. academie-sciences.frthieme-connect.com For this compound, this would mean attack at the internal carbon of the oxirane ring.
Base-Catalyzed: Under basic conditions, the hydroxide (B78521) or alkoxide ion attacks the less substituted, terminal carbon of the epoxide ring in a classic SN2 reaction. academie-sciences.frutwente.nl This would be the expected major pathway for this compound in the presence of a base.
It is important to note that under harsh hydrolytic conditions (either strongly acidic or basic), the benzoate ester group could also be susceptible to hydrolysis, leading to benzoic acid and the corresponding diol-alcohol. researchgate.net
Table 1: Predicted Regioselectivity of Hydrolysis of this compound
| Condition | Catalyst | Mechanism | Site of Nucleophilic Attack | Major Product Structure |
| Acidic | H⁺ | SN1-like | More substituted (internal) carbon | 1-(benzoyloxy)ethane-2,2-diol derivative |
| Basic | OH⁻ | SN2 | Less substituted (terminal) carbon | 3-(benzoyloxy)-1,2-propanediol derivative |
The reaction of epoxides with nitrogen-based nucleophiles like amines (aminolysis) and azides (azidolysis) is a synthetically important method for producing β-amino alcohols and β-azido alcohols. organic-chemistry.org These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. Current time information in Bangalore, IN.academie-sciences.fr
Aminolysis: The aminolysis of terminal epoxides typically proceeds via an SN2 mechanism, where the amine attacks the less sterically hindered terminal carbon atom. organic-chemistry.org This reaction can be catalyzed by various agents, including Lewis acids, graphene oxide, or thiourea (B124793) derivatives, and can even be performed under solvent-free conditions. cmu.eduresearchgate.netorganic-chemistry.org The reaction is highly regioselective, affording the product from attack at the terminal carbon. organic-chemistry.org Kinetic studies on the aminolysis of other epoxides have shown that the reaction is often water-catalyzed and that the unprotonated amine is the active nucleophile. academie-sciences.fr For this compound, reaction with an amine is expected to yield the corresponding 1-amino-3-(benzoyloxy)-2-propanol derivative.
Azidolysis: The ring-opening of epoxides with the azide (B81097) ion (N₃⁻), typically from sodium azide, is a common method for synthesizing β-azido alcohols. Current time information in Bangalore, IN.organic-chemistry.org Under neutral or basic conditions, the reaction follows an SN2 pathway, with the azide nucleophile attacking the less substituted carbon of the epoxide ring. utwente.nl This regioselectivity is consistently observed for terminal aliphatic epoxides. utwente.nl The reaction can be performed in various solvents, including water, and the pH of the medium can influence reactivity and, in some cases, regioselectivity. Current time information in Bangalore, IN. For aryl-substituted epoxides like styrene (B11656) oxide, the regioselectivity can be reversed in favor of attack at the benzylic (more substituted) carbon, but for aliphatic epoxides like this compound, attack at the terminal carbon is expected. Current time information in Bangalore, IN.utwente.nl The resulting β-azido alcohol is a versatile intermediate that can be readily reduced to the corresponding β-amino alcohol.
Table 2: Examples of Regioselective Aminolysis and Azidolysis of Terminal Epoxides
| Epoxide Substrate | Nucleophile | Catalyst/Conditions | Major Regioisomer | Yield (%) | Reference |
| Styrene Oxide | Aniline | Silica-bonded S-sulfonic acid | Attack at benzylic carbon | 92 | organic-chemistry.org |
| Phenyl Glycidyl (B131873) Ether | Aniline | Silica-bonded S-sulfonic acid | Attack at terminal carbon | 94 | organic-chemistry.org |
| 1,2-Epoxyoctane | Sodium Azide | NaN₃ in H₂O (pH 9.5) | Attack at terminal carbon | 90 | Current time information in Bangalore, IN. |
| Propylene (B89431) Oxide | Sodium Azide | NaN₃ in H₂O (pH 9.5) | Attack at terminal carbon | 89 | Current time information in Bangalore, IN. |
| Epoxycyclohexane | Sodium Azide | Oxone® in H₂O/MeCN | trans-2-azidocyclohexanol | 94 | organic-chemistry.org |
Carboxylic Acid and Carboxylate Anion Mediated Ring Opening
The reaction of epoxides with carboxylic acids and their corresponding carboxylate anions is a fundamental transformation that results in the formation of hydroxyalkyl esters. sci-hub.se This process, known as acidolysis, can be influenced by catalysts and reaction conditions, which dictate the mechanistic pathway. sci-hub.se
The ring-opening of an epoxide like this compound by a carboxylic acid can be catalyzed by the carboxylate anion. sci-hub.se Kinetic studies on similar systems have shown that the reaction rate is dependent on the concentrations of the epoxide, the carboxylic acid, and the carboxylate catalyst. sci-hub.se The mechanism generally involves the nucleophilic attack of the carboxylate anion on one of the oxirane carbons. researchgate.net This attack is often facilitated by the carboxylic acid, which can protonate the epoxide oxygen, making the ring more susceptible to opening.
A proposed general mechanism involves a termolecular transition state, where the carboxylate attacks the epoxide carbon while the carboxylic acid protonates the epoxide oxygen simultaneously. sci-hub.se The nucleophilicity of the attacking carboxylate is a key factor influencing the reaction rate. This nucleophilicity is affected by the structure of the carboxylate and the nature of its counter-ion. sci-hub.se For instance, increasing the branching in the anion structure can enhance its nucleophilicity. sci-hub.se
The reaction can proceed via an SN2-type mechanism, resulting in an inversion of stereochemistry at the site of attack. The choice of solvent can also play a significant role, with different solvents potentially altering the reaction kinetics and the stability of the intermediates involved. sci-hub.se In industrial applications, these reactions are crucial for producing polymers and coatings. sci-hub.se
| Reactant Concentration | The reaction is typically first-order with respect to the epoxide, carboxylic acid, and the carboxylate catalyst. | sci-hub.se |
Reactions with Sulfur and Halogen-Containing Nucleophiles
The oxirane ring of this compound is also readily opened by sulfur and halogen-containing nucleophiles, leading to valuable β-functionalized alcohol derivatives.
Sulfur Nucleophiles: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are potent sulfur nucleophiles that react efficiently with epoxides. libretexts.org Due to the high nucleophilicity of sulfur, these reactions often proceed under mild conditions. libretexts.org The reaction typically follows an SN2 pathway, where the nucleophile attacks one of the epoxide carbons, leading to a trans-β-hydroxy sulfide. mdpi.com This process is stereospecific, resulting in an inversion of configuration at the carbon center that is attacked.
The regioselectivity of the attack depends on the reaction conditions. Under basic or neutral conditions, the thiolate anion will preferentially attack the less sterically hindered carbon of the oxirane ring. mdpi.com Asymmetric versions of this reaction have been developed using chiral catalysts, such as metal-salen complexes, to achieve high enantioselectivity in the ring-opening of meso-epoxides. mdpi.com
Halogen Nucleophiles: Halide ions can act as nucleophiles to open the epoxide ring, forming halohydrins. However, the direct reaction with simple halide salts can be slow. More effective methods often involve the use of Lewis acids or other halogen sources. For example, silicon tetrachloride (SiCl₄) in the presence of a chiral Lewis base has been shown to catalyze the enantioselective ring-opening of meso-epoxides to afford chlorohydrins. organic-chemistry.orgnih.gov The mechanism is thought to involve the formation of a more Lewis acidic species, which activates the epoxide towards nucleophilic attack by the chloride ion. nih.gov
The reaction with hydrogen halides (HX) proceeds under acidic conditions. The epoxide oxygen is first protonated, followed by the attack of the halide anion. In this case, the regioselectivity is governed by the stability of the developing carbocation-like character in the transition state, leading to attack at the more substituted carbon.
Table 2: Ring-Opening of Epoxides with Sulfur and Halogen Nucleophiles
| Nucleophile Type | Reagent Example | Typical Product | Key Features | Reference |
|---|---|---|---|---|
| Sulfur | Thiols (R-SH), Thiolates (RS⁻) | β-hydroxy sulfide | High nucleophilicity, SN2 mechanism, anti-addition. | libretexts.orgmdpi.com |
| Halogen | SiCl₄ / Chiral Lewis Base | β-chlorohydrin | Lewis acid activation, potential for high enantioselectivity. | organic-chemistry.orgnih.gov |
| Halogen | Hydrogen Halides (HBr, HCl) | β-halohydrin | Acid-catalyzed, attack at the more substituted carbon. | d-nb.info |
Stereochemical and Regiochemical Control in Oxirane Transformations
The synthetic utility of epoxides like this compound is greatly enhanced by the ability to control the regiochemistry and stereochemistry of their ring-opening reactions.
Factors Governing Regioselectivity at Oxirane Carbons
The regioselectivity of epoxide ring-opening—the determination of which of the two oxirane carbons is attacked by the nucleophile—is primarily dictated by the reaction conditions (acidic or basic/neutral) and the structure of the epoxide itself. d-nb.info
Under basic or neutral conditions , the ring-opening of this compound proceeds via a classic SN2 mechanism. masterorganicchemistry.com The nucleophile attacks the carbon atom that is less sterically hindered. For this compound, this would be the terminal (C3) carbon of the oxirane ring. This regioselectivity is governed by steric hindrance, as the approach of the nucleophile to the internal, more substituted carbon (C2) is more difficult. d-nb.info
Under acidic conditions , the mechanism shifts. The epoxide oxygen is first protonated by the acid, making it a better leaving group. This creates a transition state with significant carbocationic character. osaka-u.ac.jp The positive charge is better stabilized at the more substituted carbon atom (C2). Consequently, the nucleophile preferentially attacks this more electrophilic, internal carbon. d-nb.info This is often referred to as the "borderline SN2" or SN1-like pathway. The preference for attack at the more substituted carbon under acidic conditions is a well-established principle in epoxide chemistry. d-nb.info
Diastereoselectivity and Enantioselectivity in Ring Opening Processes
The stereochemical outcome of epoxide ring-opening is highly predictable and is a cornerstone of stereoselective synthesis. mdpi.com
Diastereoselectivity: The ring-opening of an epoxide via an SN2 mechanism is inherently diastereospecific. The reaction proceeds with an inversion of configuration at the carbon atom that undergoes nucleophilic attack. masterorganicchemistry.com For a chiral epoxide like this compound, this means that the stereochemistry of the newly formed stereocenter is directly controlled by the stereochemistry of the starting material and the site of nucleophilic attack. For instance, if the (R)-enantiomer of the epoxide is opened at the terminal carbon, a specific diastereomer of the product diol will be formed.
Enantioselectivity: Enantioselective transformations can be achieved through two main strategies: the desymmetrization of achiral meso-epoxides or the kinetic resolution of racemic epoxides. mdpi.com
Desymmetrization: In this approach, an achiral meso-epoxide is converted into a single enantiomer of a chiral product using a chiral catalyst or reagent. units.it
Kinetic Resolution: When a racemic mixture of an epoxide, such as (±)-2-(oxiran-2-yl)ethyl benzoate, is treated with a chiral catalyst and a nucleophile, one enantiomer may react significantly faster than the other. nih.gov This allows for the separation of the unreacted, enantioenriched epoxide from the ring-opened product, which is also enantioenriched. google.com Metal-salen complexes have proven to be exceptionally effective catalysts for the hydrolytic kinetic resolution (HKR) of terminal epoxides. nih.gov
Asymmetric Catalysis for Enantioselective Ring Opening
Asymmetric catalysis provides the most powerful method for controlling the enantioselectivity of epoxide ring-opening reactions. units.it Chiral catalysts can differentiate between the two enantiomers of a racemic epoxide or the two enantiotopic faces of a meso-epoxide. mdpi.com
A prominent class of catalysts for these transformations is the chiral metal-salen complexes, particularly those involving chromium, cobalt, and aluminum. mdpi.comnih.gov The mechanism of catalysis often involves a cooperative, bimetallic pathway where one metal center acts as a Lewis acid to activate the epoxide, while another metal center delivers the nucleophile. units.itnih.gov This dual activation model explains the high reactivity and enantioselectivity observed in many of these systems.
For example, chiral (salen)Cr(III) complexes are highly effective for the asymmetric ring-opening of meso-epoxides with nucleophiles like azides. nih.gov Similarly, chiral (salen)Co(III) complexes are excellent catalysts for the hydrolytic kinetic resolution (HKR) of terminal epoxides, providing access to highly enantiopure epoxides and 1,2-diols on both laboratory and industrial scales. nih.gov More recently, chiral phosphine (B1218219) oxides have also been developed as organocatalysts for the enantioselective addition of silicon tetrachloride to meso-epoxides. organic-chemistry.orgnih.gov
Table 3: Catalytic Systems for Asymmetric Epoxide Ring-Opening
| Catalyst Type | Epoxide Type | Nucleophile Example | Key Outcome | Reference |
|---|---|---|---|---|
| (salen)Cr(III) Complexes | meso-Epoxides | TMSN₃ | Enantioselective desymmetrization | units.itnih.gov |
| (salen)Co(III) Complexes | Racemic Terminal Epoxides | H₂O | Hydrolytic Kinetic Resolution (HKR) | nih.govgoogle.com |
| Chiral Phosphine Oxides | meso-Epoxides | SiCl₄ | Enantioselective formation of chlorohydrins | organic-chemistry.orgnih.gov |
| Ti-salen Complexes | meso-Epoxides | Thiols | Asymmetric synthesis of vicinal hydroxy sulfides | mdpi.com |
Reaction Kinetics and Mechanistic Pathway Elucidation
Understanding the kinetics and reaction pathways of epoxide ring-opening is crucial for optimizing reaction conditions and developing new catalytic systems. A combination of experimental kinetic studies and computational modeling is often employed to elucidate these mechanisms. acs.org
Kinetic experiments can determine the reaction order with respect to each component (epoxide, nucleophile, catalyst), providing insight into the composition of the rate-determining transition state. sci-hub.se For instance, in the carboxylate-catalyzed acidolysis of epoxides, the reaction was found to be first-order in each of the reactants (epoxide, acid, and carboxylate), suggesting all three are involved in the rate-determining step. sci-hub.se
Mechanistic studies have revealed the importance of cooperative catalysis in many asymmetric ring-opening reactions. nih.gov For metal-salen catalyzed reactions, kinetic and structural studies support a mechanism where two metal centers work in concert. One metal activates the epoxide by coordinating to the oxygen (Lewis acid activation), while the other delivers the nucleophile. units.it This bimetallic mechanism explains the enhanced reactivity and high enantioselectivity of these systems. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), have become invaluable for mapping potential energy surfaces and visualizing transition state structures. acs.orgnih.gov These studies can compare different possible pathways, such as the SN2-like backside attack versus a frontside attack, and identify the lowest energy pathway. nih.gov For example, DFT calculations have been used to support a mechanism for the alternating copolymerization of epoxides and anhydrides, where the ring-opening of the epoxide by a carboxylate is the rate-determining step. acs.org These computational insights are critical for refining mechanistic proposals and guiding the design of more efficient and selective catalysts. nih.gov
Information regarding is Not Currently Available
Extensive research has not yielded specific published mechanistic or kinetic studies detailing the ring-opening reactions of the chemical compound this compound. Consequently, the data required to elaborate on the determination of reaction orders, rate constants, and the catalytic effects on reaction rates and selectivity for this specific molecule are not available in the public domain.
While general principles of epoxide ring-opening reactions are well-established in organic chemistry, applying these generalities to this compound without specific experimental data would be speculative. Chemical reactivity, reaction kinetics, and catalytic behavior are highly dependent on the precise structure of the molecule, including the influence of its benzoate ester functional group on the reactivity of the oxirane (epoxide) ring.
Scientific literature on related but distinct epoxide compounds exists, however, these findings are not directly transferable to this compound. Authoritative and scientifically accurate content, including detailed research findings and data tables for reaction kinetics and catalysis as requested, necessitates studies performed directly on the compound .
Therefore, the sections on the determination of reaction orders, rate constants, and catalytic effects for this compound cannot be provided at this time due to a lack of specific research on this compound.
Computational and Theoretical Investigations of 2 Oxiran 2 Yl Ethyl Benzoate Reactivity
Quantum Chemical Studies on Epoxide Ring-Opening Mechanisms
The ring-opening of epoxides is a cornerstone reaction in organic synthesis, and quantum chemical studies provide a molecular-level understanding of the underlying mechanisms. For 2-(oxiran-2-yl)ethyl benzoate (B1203000), these investigations would focus on the cleavage of the C-O bonds of the oxirane ring, which can proceed through different pathways depending on the reaction conditions, such as the presence of an acid or a base catalyst.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules, including the high-energy transition states that control reaction rates. For the ring-opening of 2-(oxiran-2-yl)ethyl benzoate, DFT calculations can be employed to locate and characterize the transition state structures for both acid-catalyzed and base-catalyzed mechanisms. rsc.orgresearchgate.net
Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The subsequent ring-opening is a hybrid between an SN1 and SN2 mechanism. libretexts.org DFT studies on similar epoxides show that the transition state has significant carbocation character at the more substituted carbon atom. pressbooks.pub In a base-catalyzed opening, a strong nucleophile directly attacks one of the epoxide carbons in an SN2 fashion. youtube.com DFT calculations can precisely model the geometry of these transition states, including the bond-breaking and bond-forming distances, providing a detailed picture of the reaction pathway. researchgate.netsci-hub.se
To illustrate the kind of data obtained from such studies, the following table presents hypothetical geometric parameters for the transition states of the acid- and base-catalyzed ring-opening of a generic monosubstituted epoxide, as specific data for this compound is not available in the reviewed literature.
| Parameter | Acid-Catalyzed (SN1-like) Transition State | Base-Catalyzed (SN2) Transition State |
| Attacking Nucleophile | Weak (e.g., H₂O) | Strong (e.g., OH⁻) |
| C₁-O Bond Length (Å) | 1.85 | 2.10 |
| C₂-O Bond Length (Å) | 1.50 | 1.45 |
| Nu-C₁ Bond Length (Å) | 2.20 | 2.30 |
| Nu-C₂ Bond Length (Å) | 3.00 | 3.50 |
| Note: This table is illustrative and based on general principles of epoxide ring-opening. C₁ is the more substituted carbon and C₂ is the less substituted carbon of the epoxide ring. |
A key outcome of quantum chemical studies is the calculation of activation energies (ΔE‡) and the construction of free energy profiles for a reaction. The activation energy represents the energy barrier that must be overcome for the reaction to occur and is directly related to the reaction rate. By calculating the energies of the reactants, transition states, and products, a complete energy profile of the epoxide ring-opening can be generated. researchgate.net
For this compound, DFT calculations would predict that the activation energy for the ring-opening is significantly lowered in the presence of a catalyst. Under acidic conditions, protonation of the epoxide oxygen weakens the C-O bonds, leading to a lower barrier for nucleophilic attack. In basic media, the use of a strong nucleophile facilitates the SN2 attack, also lowering the activation energy compared to an uncatalyzed reaction. Theoretical calculations on other epoxides have shown that the activation barrier for ring-opening can be reduced by as much as 35 kJ/mol in the presence of a catalyst. researchgate.net
The following table provides illustrative activation energy values for catalyzed and uncatalyzed epoxide ring-opening reactions, based on data for similar compounds.
| Reaction Condition | Nucleophile | Illustrative Activation Energy (kcal/mol) |
| Uncatalyzed | H₂O | ~25 |
| Acid-Catalyzed | H₂O | ~15-21 rsc.org |
| Base-Catalyzed | OH⁻ | ~18 |
| Note: These values are for illustrative purposes and represent typical ranges found for epoxide ring-opening reactions. |
Molecular Modeling of Catalytic Systems and Substrate Interactions
Molecular modeling techniques are instrumental in understanding how catalysts interact with this compound to facilitate the ring-opening reaction. These models can simulate the binding of the substrate to the catalyst's active site and elucidate the specific interactions that lead to catalysis. nih.gov For instance, in the case of a metal-based Lewis acid catalyst, modeling can show how the metal center coordinates to the epoxide oxygen, thereby activating it for nucleophilic attack. mdpi.com
These computational models can also be used to study the role of the solvent in the reaction. The solvent can influence the stability of the reactants, transition states, and products, and can also participate directly in the reaction mechanism. nih.govnih.gov Molecular dynamics simulations, for example, can provide a dynamic picture of the substrate-catalyst complex within a solvent environment, offering insights into the entire reaction system.
Prediction of Regio- and Stereoselectivity via Computational Approaches
The ring-opening of an unsymmetrical epoxide like this compound can lead to two different regioisomers, depending on which carbon of the epoxide is attacked by the nucleophile. Computational methods are highly effective in predicting this regioselectivity. pressbooks.pubacs.org
Under basic conditions, following an SN2 mechanism, the nucleophile will preferentially attack the less sterically hindered carbon atom. youtube.com Computational models can quantify this steric hindrance and predict the major product with high accuracy.
Under acidic conditions, the situation is more complex. The regioselectivity is governed by a balance of steric and electronic factors. The positive charge in the protonated epoxide is better stabilized on the more substituted carbon atom, making it more electrophilic. pressbooks.pub DFT calculations can model the charge distribution in the protonated epoxide and the transition state energies for attack at both carbons to predict the favored regioisomer. researchgate.netresearchgate.net
Stereoselectivity is another critical aspect, as the ring-opening reaction can proceed with either inversion or retention of configuration at the stereocenter. For SN2 reactions, a backside attack leads to inversion of stereochemistry. Computational models can confirm this by visualizing the trajectory of the nucleophilic attack. acs.org
Exploration of Electronic and Steric Effects on Reactivity
The reactivity of this compound is influenced by both electronic and steric effects arising from its molecular structure. The benzoate group, being electron-withdrawing, can influence the electron density on the epoxide ring, potentially affecting its reactivity. Computational methods such as Natural Bond Orbital (NBO) analysis can be used to study these electronic effects in detail.
Steric hindrance around the two epoxide carbons is different, which, as mentioned, plays a crucial role in determining the regioselectivity of the ring-opening reaction, particularly under basic conditions. beilstein-journals.org Molecular modeling can provide a quantitative measure of this steric bulk.
Furthermore, computational studies on substituted epoxides have shown that the nature of the substituent can have a profound impact on the C-H bond dissociation energies and the barriers for ring-opening. acs.orgnih.gov While the ethyl benzoate group is not directly attached to the oxirane ring, its conformational flexibility and potential for intramolecular interactions could influence the accessibility and reactivity of the epoxide, aspects that can be effectively explored through computational analysis.
Advanced Analytical Characterization Methodologies in 2 Oxiran 2 Yl Ethyl Benzoate Research
Spectroscopic Techniques for Molecular Structure and Reaction Progress
Spectroscopic methods are indispensable for elucidating the molecular architecture of 2-(oxiran-2-yl)ethyl benzoate (B1203000) and tracking its chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 2-(oxiran-2-yl)ethyl benzoate. uobasrah.edu.iq ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that confirm its structure. rsc.org Protons on the benzoate ring typically appear as multiplets in the aromatic region (δ 7.40-8.09 ppm). rsc.org The protons of the ethyl group adjacent to the benzoate ester and the oxirane ring show distinct signals. Specifically, the methylene (B1212753) protons of the ethyl group (-OCH₂CH₂-) are observed as a multiplet around 4.43-4.53 ppm, while the protons of the ethyl group adjacent to the oxirane ring appear as a multiplet around 1.92-2.15 ppm. rsc.org The protons of the oxirane ring itself present as multiplets at approximately 2.52-2.60 ppm, 2.78-2.86 ppm, and 3.06-3.16 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each carbon atom in the molecule. rsc.org The carbonyl carbon of the ester group resonates at approximately 166.6 ppm. rsc.org The carbons of the benzene (B151609) ring appear in the range of 128.5-133.2 ppm. rsc.org The carbons of the ethyl group and the oxirane ring have characteristic shifts, with the -OCH₂- carbon at about 62.0 ppm, the -CH₂- next to the oxirane at 32.2 ppm, and the oxirane carbons at 47.0 ppm and 49.8 ppm. rsc.org
¹⁹F NMR and 2D NMR: While ¹⁹F NMR is not directly applicable to the parent compound, it is a valuable tool for analyzing fluorinated derivatives. rsc.org Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignment. researchgate.netepfl.ch
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ rsc.org
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Carbonyl (C=O) | - | 166.6 |
| Aromatic C-H | 8.00-8.09 (m, 2H) | 129.7, 128.5 |
| Aromatic C-H | 7.52-7.61 (m, 1H) | 133.2 |
| Aromatic C-H | 7.40-7.49 (m, 2H) | 128.5 |
| Aromatic C (ipso) | - | 130.2 |
| -OC H₂- | 4.43-4.53 (m, 2H) | 62.0 |
| -CH₂-CH-oxirane | 1.92-2.15 (m, 2H) | 32.2 |
| C H-oxirane | 3.06-3.16 (m, 1H) | 49.8 |
| C H₂-oxirane | 2.52-2.60 (m, 1H), 2.78-2.86 (m, 1H) | 47.0 |
m = multiplet
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. edinst.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically around 1720 cm⁻¹. acs.org The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The characteristic bands for the oxirane ring, including the C-O-C asymmetric stretching, are also observable.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible, aromatic ring vibrations often produce strong Raman signals. chemicalbook.com The symmetric "breathing" mode of the benzene ring is a particularly strong and characteristic band.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch (Ester) | ~1720 (strong) acs.org | ~1720 |
| Aromatic C-H Stretch | >3000 | >3000 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| Oxirane C-O-C Stretch | ~1250 (asymmetric), ~840 (symmetric) | ~1250, ~840 |
Mass Spectrometry (HRMS, ESI-MS) for Compound Identification and Purity
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of this compound. Using Electrospray Ionization (ESI), a soft ionization technique, the protonated molecule [M+H]⁺ is often observed. For C₁₁H₁₂O₃, the calculated exact mass of the protonated molecule is 193.0859, and experimental values are typically found to be very close to this, confirming the chemical formula. rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is also used to monitor the purity of the compound and to identify any byproducts or impurities. The technique is highly sensitive and can detect trace amounts of other species present in the sample. rsc.org
Chromatographic Methods for Separation, Purification, and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, purifying it to a high degree, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of this compound. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), is commonly employed. sielc.com The compound is detected using a UV detector, typically at a wavelength where the benzoate chromophore absorbs strongly (around 230-254 nm). mdpi.com HPLC can be used to determine the purity of a sample by measuring the area of the peak corresponding to the compound relative to the total area of all peaks. Chiral HPLC can be utilized to separate enantiomers of chiral derivatives. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) is another valuable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. rsc.org In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the carrier gas (mobile phase) and the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a powerful tool for identifying and quantifying the compound in complex mixtures. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Deuterated Chloroform (CDCl₃) |
| Acetonitrile |
| Methanol |
| Carbon |
| Hydrogen |
| Oxygen |
| Nitrogen |
Thermal Analysis Techniques in Polymer and Material Science
Thermal analysis techniques are pivotal in the characterization of polymeric materials derived from monomers like this compound. These methods provide critical insights into the thermal transitions, stability, and curing characteristics of polymers, which are essential for determining their processing parameters and end-use performance.
Differential Scanning Calorimetry (DSC) for Curing Behavior and Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature or time. researchgate.netmdpi.com In the context of this compound, which contains a reactive oxirane (epoxy) ring, DSC is invaluable for studying its curing reactions and the thermal properties of the resulting polymer. researchgate.netbldpharm.com The polymerization of the oxirane ring is an exothermic process, meaning it releases heat. researchgate.net DSC detects this heat release, allowing for the detailed characterization of the curing process. bldpharm.com
The curing process of epoxy resins, such as those that could be formed from this compound, is a complex transformation from a liquid monomer to a solid, three-dimensional network. bldpharm.com DSC analysis can monitor this transformation by measuring the heat evolved during the crosslinking reactions. researchgate.net A typical non-isothermal DSC scan, where the sample is heated at a constant rate, will show a broad exothermic peak. The total area under this peak is proportional to the total enthalpy of the curing reaction (ΔH), which provides a measure of the extent of cure. rsc.org
Key parameters obtained from a DSC thermogram for a curing reaction include:
Onset Temperature (Tonset): The temperature at which the curing reaction begins.
Peak Temperature (Tpeak): The temperature at which the rate of reaction is at its maximum.
Enthalpy of Cure (ΔH): The total heat released during the curing reaction, which is proportional to the number of bonds formed.
Research on structurally similar liquid-crystalline epoxy monomers, such as those containing bis(4′-(oxirane-2-ylmethoxy)-[1,1′-biphenyl]-4-yl) moieties, when cured with aromatic amines like 4,4'-diaminodiphenyl sulfone (DDS), provides insight into the type of data that can be obtained. rsc.org The curing behavior is influenced by the specific chemical structure of the epoxy monomer and the curing agent used. rsc.org For instance, the temperature at which the curing reaction starts and peaks can vary, as can the total heat released. rsc.org
The following interactive data table presents typical curing parameters obtained from DSC analysis for different epoxy-amine systems, illustrating the detailed findings that can be derived from such research.
Data adapted from a study on liquid-crystalline epoxy thermosets, illustrating the type of information obtained from DSC analysis. rsc.org The systems DEB-n and SEB-n represent different epoxy monomers cured with different amine agents.
Beyond curing, DSC is also used to determine the glass transition temperature (Tg) of the fully cured polymer. hu-berlin.de The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. It appears as a step-like change in the baseline of the DSC thermogram, corresponding to a change in the heat capacity of the material. hu-berlin.de The Tg is a critical parameter for defining the upper service temperature of a polymeric material.
Thermogravimetric Analysis (TGA) for Thermal Stability Investigations
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uclm.es It is a primary method for determining the thermal stability of materials, including polymers derived from this compound. uclm.espatentcut.com The TGA instrument consists of a precision balance with a sample pan located inside a furnace. uclm.es As the temperature of the sample is increased, it may decompose, leading to a loss of mass that is continuously recorded. The resulting plot of mass versus temperature is called a TGA curve or thermogram.
The thermal stability of a polymer is crucial for its application, as it dictates the temperature at which the material begins to degrade. The decomposition of polymers typically occurs over a range of temperatures and can sometimes happen in multiple steps, corresponding to the breakdown of different parts of the polymer structure. researchgate.net For example, in some thermoplastic polyurethanes, the thermal decomposition is observed in two main stages: the first corresponding to the cleavage of urethane (B1682113) bonds and the second to the degradation of the polyol soft segments. researchgate.net
From a TGA thermogram, several key parameters can be determined:
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins. This is often reported as the temperature at which 5% weight loss occurs (Td5%).
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest. This is determined from the peak of the derivative of the TGA curve (DTG curve).
Residual Mass: The percentage of the initial mass that remains at the end of the analysis, which can indicate the formation of a char or inorganic residue.
The following interactive data table provides representative thermal decomposition data for different polymers, illustrating the findings from TGA studies.
This table presents hypothetical but representative data based on findings for various polymer systems to illustrate the typical output of TGA experiments. researchgate.netcnr.itcnr.it
By analyzing the thermal decomposition profile, researchers can compare the stability of different polymer formulations, understand the effects of additives or modifications on thermal stability, and predict the material's lifetime under thermal stress.
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Elucidation
X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. uni-saarland.de In a crystalline material, atoms are arranged in a periodic, ordered lattice. When a beam of X-rays strikes the crystal, the rays are scattered in a predictable pattern based on the arrangement of atoms. scirp.org By measuring the angles and intensities of the diffracted X-rays, a three-dimensional picture of the electron density within the crystal can be produced, from which the mean positions of the atoms in the crystal can be determined. uni-saarland.de
For a small molecule like this compound, single-crystal X-ray diffraction (SCXRD) can be used to unambiguously determine its molecular structure, provided a suitable single crystal can be grown. uni-saarland.de This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. rsc.org It also reveals how the molecules are arranged and packed in the solid state, including intermolecular interactions like hydrogen bonding. uantwerpen.be
Research on a structurally related compound, 4-(oxiran-2-ylmethoxy)benzoic acid, provides a clear example of the detailed structural information that can be obtained. uni-saarland.de In a crystallographic study of this molecule, the following parameters were determined:
Crystal System and Space Group: It was found to crystallize in the monoclinic system with the space group P21/n. uni-saarland.de
Unit Cell Dimensions: The dimensions of the basic repeating unit of the crystal were measured (e.g., a = 5.1209 Å, b = 30.3429 Å, c = 5.9153 Å, β = 96.725°). uni-saarland.de
Molecular Packing: The study revealed that in the crystal structure, pairs of molecules form carboxyl dimers through hydrogen bonding. uni-saarland.de
The following table summarizes the kind of crystallographic data that is typically reported from an XRD study.
Data presented is for the related compound 4-(oxiran-2-ylmethoxy)benzoic acid to illustrate the output of a single-crystal XRD analysis. uni-saarland.de
For polymers derived from this compound, powder X-ray diffraction (PXRD) is more commonly used. PXRD analyzes a sample composed of many small, randomly oriented crystallites. Instead of sharp spots, the diffraction pattern consists of a series of concentric rings, which are recorded as peaks in a plot of intensity versus diffraction angle (2θ). PXRD is used to identify the crystalline phases present in a material, determine the degree of crystallinity, and study structural changes that occur during processing or use. rsc.org
Emerging Research Directions and Future Outlook for 2 Oxiran 2 Yl Ethyl Benzoate Chemistry
Design of Highly Efficient and Selective Catalytic Systems for Synthesis and Polymerization
The efficient and selective synthesis and polymerization of 2-(oxiran-2-yl)ethyl benzoate (B1203000) are paramount to unlocking its full potential. Current research is focused on developing sophisticated catalytic systems to control these processes with high precision.
The polymerization of oxiranes can proceed through different mechanisms, including anionic, cationic, and coordination polymerization, with the driving force being the high ring strain of the epoxide group. acs.org The choice of catalyst is crucial in determining the polymer's architecture and properties. For instance, calcium-based catalysts are particularly effective for the polymerization of ethylene (B1197577) oxide. acs.org In the context of 2-(oxiran-2-yl)ethyl benzoate, research is directed towards catalysts that can selectively trigger the ring-opening polymerization of the epoxy group while preserving the benzoate ester functionality. This allows for the creation of linear polymers with pendant benzoate groups, which can be further modified.
Furthermore, the development of catalysts for stereoselective polymerization is a significant goal. This would enable the synthesis of isotactic or syndiotactic polymers with well-defined three-dimensional structures, leading to materials with unique physical and mechanical properties. The use of zeolites as catalysts has shown potential for achieving high selectivity in various organic reactions, including the bromination of aromatic compounds. researchgate.net Similar principles could be applied to develop shape-selective catalysts for the polymerization of this compound.
| Catalyst Type | Application | Advantages | Research Focus |
| Expandable Graphite | Esterification | Shortened reaction time, high yield under microwave irradiation. cibtech.org | Application to epoxide-containing esters. |
| Calcium-based Catalysts | Oxirane Polymerization | Effective for ethylene oxide polymerization. acs.org | Adaptation for substituted oxiranes like this compound. |
| Zeolites | Selective Reactions | High para-selectivity in bromination. researchgate.net | Development of shape-selective polymerization catalysts. |
| Brønsted Acidic Ionic Liquids | Esterification & Condensation | High activity and reusability. researchgate.net | Use in the synthesis and polymerization of epoxy esters. |
Integration into Bio-based and Circular Economy Materials Development
The growing emphasis on sustainability and the circular economy is driving research into the use of bio-based monomers for polymer production. This compound, while not inherently bio-based in its common synthetic routes, can be derived from bio-renewable sources. For example, benzoic acid can be obtained from cranberries, and the oxirane moiety can be synthesized from bio-derived feedstocks. acs.org This positions the compound as a valuable intermediate in the development of more environmentally friendly materials.
The integration of this compound into bio-based polymer systems is an active area of research. Its epoxy functionality allows for its incorporation into various polymer backbones, including polyesters, polyethers, and polyurethanes. This can be achieved by co-polymerizing it with other bio-based monomers, such as those derived from 5-(hydroxymethyl)furfural (HMF), a key platform chemical from biomass. rsc.org
Moreover, the ester linkage in this compound introduces a potential point for degradability, which is a desirable feature for materials intended for a circular economy. The presence of ester bonds can facilitate the chemical recycling of the resulting polymers, allowing for the recovery of the constituent monomers. This aligns with the principles of a circular economy, where materials are designed to be reused and recycled at the end of their life cycle. For instance, the development of bio-based anhydrides with ester bonds has been shown to produce degradable materials with excellent mechanical properties. mdpi.com
The versatility of the epoxy group also allows for the post-polymerization modification of materials. This means that polymers containing this compound units can be functionalized after their initial synthesis, enabling the tuning of their properties for specific applications. This adaptability is crucial for creating high-value materials from renewable resources.
Development of Advanced Functional Polymers and Composites Based on Epoxy Ester Platforms
The unique combination of an epoxy and an ester group in this compound makes it an excellent candidate for the development of advanced functional polymers and composites. The epoxy group serves as a reactive site for crosslinking, leading to the formation of thermosetting materials with high strength and thermal stability. mdpi.com
Epoxy resins are widely used in high-performance composites, particularly in the aerospace and automotive industries, due to their excellent mechanical properties, low water absorption, and high-temperature resistance. mdpi.comnih.gov By incorporating this compound into epoxy resin formulations, it is possible to create novel thermosets with tailored properties. The benzoate group can influence the polarity, refractive index, and thermal behavior of the resulting polymer network.
Furthermore, the blending of epoxy resins with other polymers, such as cyanate (B1221674) esters, has been shown to be a cost-effective method for developing new materials with enhanced properties. researchgate.netacs.org The addition of this compound to these blends could provide another level of control over the final material's characteristics.
The development of shape memory epoxy polymers (SMEPs) is another exciting area of research. nih.gov These materials can be deformed and then recover their original shape upon the application of an external stimulus, such as heat. The crosslinked network formed by the polymerization of epoxy monomers is crucial for this behavior. The specific structure of this compound could be leveraged to design SMEPs with specific transition temperatures and recovery characteristics.
The creation of composites by incorporating fillers, such as carbon fibers or silica (B1680970) nanoparticles, into epoxy ester matrices is also a promising direction. researchgate.netresearchgate.net These composites can exhibit significantly enhanced mechanical properties, making them suitable for demanding structural applications. Research is focused on optimizing the interface between the filler and the polymer matrix to maximize the performance of the composite.
| Polymer/Composite Type | Key Features | Potential Applications |
| Epoxy Thermosets | High strength, thermal stability, chemical resistance. mdpi.com | Aerospace, automotive, electronics. mdpi.comnih.gov |
| Epoxy-Cyanate Ester Blends | Cost-effective, enhanced mechanical and thermal properties. acs.org | Structural components, high-temperature applications. researchgate.net |
| Shape Memory Epoxy Polymers | Ability to recover original shape after deformation. nih.gov | Smart materials, actuators, biomedical devices. |
| Epoxy Ester Composites | Enhanced mechanical properties from fillers. researchgate.netresearchgate.net | Load-bearing structures, lightweight components. |
Exploration of New Applications in Specialty Chemicals and Materials Science
The reactivity of the oxirane ring in this compound makes it a valuable intermediate for the synthesis of a wide range of specialty chemicals. The ring-opening reaction of the epoxide with various nucleophiles, such as amines, alcohols, and thiols, can be used to introduce diverse functional groups.
For example, the reaction of (oxiran-2-yl)methyl benzoates with amines has been utilized to synthesize compounds with potential biological activity. mdpi.commdpi.com Methyl 2-(oxiran-2-ylmethoxy)benzoate serves as a precursor for the preparation of anti-inflammatory derivatives. This highlights the potential of this compound as a building block in medicinal chemistry and drug discovery.
In materials science, this compound and its derivatives are being explored for a variety of applications. Its use as a monomer in cationic photopolymerization has been demonstrated, where it can contribute to enhanced crosslinking efficiency. This is particularly relevant for the development of coatings, adhesives, and inks that can be cured rapidly using UV light.
The compound's structure also makes it a candidate for applications in electronics. Epoxy-based composites are widely used in electronic packaging due to their excellent insulation properties. researchgate.net The incorporation of this compound could lead to materials with tailored dielectric properties and improved thermal stability.
Furthermore, the synthesis of new quinolineaminoethanols from oxirane precursors for use as anti-bacterial drugs is an active area of research. nih.gov This demonstrates the broad potential of oxirane-containing compounds in the development of new functional molecules.
Synergistic Approaches Combining Experimental and Computational Methodologies for Predictive Chemistry
The development of new materials and chemical processes is increasingly benefiting from the integration of experimental and computational methods. This synergistic approach allows for a more rational and efficient design process, saving time and resources.
In the context of this compound chemistry, computational modeling can be used to predict the properties of polymers and composites before they are synthesized in the laboratory. For example, molecular dynamics simulations can be employed to understand the relationship between the molecular structure of a polymer and its macroscopic properties, such as its glass transition temperature and mechanical strength. This can help in the reverse design of epoxy resin systems with high strength and modulus. researchgate.net
Computational methods can also be used to study reaction mechanisms and predict the outcome of catalytic processes. This can aid in the design of more efficient and selective catalysts for the synthesis and polymerization of this compound. For instance, density functional theory (DFT) calculations can be used to investigate the active sites of catalysts and the energy barriers of different reaction pathways.
The combination of high-throughput virtual screening with experimental validation is a powerful tool for discovering new materials with desired properties. This approach has been used to identify novel small molecule inhibitors for biological targets and could be adapted to screen for new polymers based on this compound with specific functionalities. nih.gov
By combining the predictive power of computational chemistry with the practical insights gained from experimental work, researchers can accelerate the development of new materials and applications based on the versatile chemistry of this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-(oxiran-2-yl)ethyl benzoate?
- Methodology :
- Esterification : React 2-(oxiran-2-yl)ethanol with benzoyl chloride in anhydrous conditions using a base (e.g., pyridine) to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) .
- Epoxide Formation : If starting from allyl alcohol derivatives, employ epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C–RT. Confirm epoxide formation via NMR (δ 3.1–3.4 ppm, characteristic epoxy protons) .
- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers under inert gas (N/Ar) at 4°C to prevent epoxide ring hydrolysis. Avoid exposure to moisture or acidic/basic conditions .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations. Seek medical evaluation for persistent irritation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR :
- NMR: Benzoate aromatic protons (δ 7.4–8.1 ppm), epoxy protons (δ 3.1–3.4 ppm), and ethyl linker protons (δ 4.3–4.5 ppm, –CHO–) .
- NMR: Ester carbonyl (δ 165–170 ppm), epoxy carbons (δ 45–55 ppm) .
Advanced Research Questions
Q. How does the epoxide group influence the compound’s reactivity in nucleophilic ring-opening reactions?
- Mechanistic Insight : The strained epoxide ring undergoes nucleophilic attack (e.g., by amines, thiols, or water) under acidic/basic conditions. Steric effects from the benzoate group may slow kinetics; use DFT calculations to model transition states .
- Experimental Design :
- Kinetic Studies : Monitor ring-opening with excess nucleophile (e.g., benzylamine) in DMSO-d via NMR. Compare rates with non-benzoate epoxides to assess steric hindrance .
- Catalysis : Screen Lewis acids (e.g., BF·EtO) to enhance regioselectivity in unsymmetrical ring-opening .
Q. What computational approaches can predict the stability of this compound in different solvents?
- MD Simulations : Use Gaussian or GROMACS to model solvation effects. Polar solvents (e.g., water) accelerate epoxide hydrolysis, while aprotic solvents (e.g., THF) stabilize the compound .
- QM Calculations : Calculate activation energies for ring-opening pathways at the B3LYP/6-31G(d) level. Compare with experimental Arrhenius parameters .
Q. How can this compound serve as a co-initiator in photopolymerization systems?
- Application : The epoxide group can participate in cationic polymerization when paired with photoacid generators (e.g., diphenyliodonium salts). The benzoate ester may act as a plasticizer, improving resin flexibility .
- Experimental Optimization :
- Formulation : Blend with camphorquinone (CQ) and diphenyliodonium hexafluorophosphate (DPI) in resin matrices.
- Degree of Conversion : Measure via FT-IR by tracking epoxy C–O–C peak reduction (1250 cm) post-UV exposure .
Data Contradictions and Validation
- Safety Data : While benzyl benzoate (a structural analog) is classified as low toxicity, this compound’s epoxide group may introduce higher reactivity. Always validate toxicity via in vitro assays (e.g., Ames test) before biological studies .
- Spectral Interpretation : Discrepancies in NMR chemical shifts may arise from solvent or concentration effects. Cross-validate with high-resolution mass spectrometry (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
